molecular formula C26H48O6 B600322 Pilosin A CAS No. 69616-80-4

Pilosin A

Cat. No.: B600322
CAS No.: 69616-80-4
M. Wt: 456.66
Attention: For research use only. Not for human or veterinary use.
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Description

Pilosin A (C₁₆H₁₈N₂O₃), a naturally occurring alkaloid, was first isolated from Pilocarpus species, notably Pilocarpus microphyllus . Structurally, it belongs to the imidazole alkaloid family, characterized by a bicyclic framework with a fused imidazole ring and a tetrahydrofuran moiety. Early studies identified it as part of a 1:1 mixture with Isopilosin (C₁₆H₁₈N₂O₃), but subsequent purification techniques enabled the isolation of pure this compound .

Properties

CAS No.

69616-80-4

Molecular Formula

C26H48O6

Molecular Weight

456.66

IUPAC Name

2-(2,4,6,10-tetrahydroxyhenicosyl)-2,3-dihydropyran-6-one

InChI

InChI=1S/C26H48O6/c1-2-3-4-5-6-7-8-9-10-13-21(27)14-11-15-22(28)18-23(29)19-24(30)20-25-16-12-17-26(31)32-25/h12,17,21-25,27-30H,2-11,13-16,18-20H2,1H3

SMILES

CCCCCCCCCCCC(CCCC(CC(CC(CC1CC=CC(=O)O1)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pilosin A shares close structural relationships with Isopilosin and Epiisopilosin, both isolated from the same botanical sources. Below is a detailed comparison based on structural features, physicochemical properties, and bioactivity.

Structural Comparison
  • This compound (1) : Features a cis-configuration at the C3 hydroxyl group and a methyl substituent at C5.
  • Isopilosin (2) : Differs in the trans-configuration at C3 and an additional acetyl group at C5 .
  • Epiisopilosin (3) : Shares the trans-C3 configuration with Isopilosin but has an epimerized hydroxyl group at C8 .

Structural Diagram: Note: Structural diagrams based on stereochemical descriptions in .

Physicochemical Properties
Property This compound Isopilosin Epiisopilosin
Molecular Formula C₁₆H₁₈N₂O₃ C₁₈H₂₀N₂O₄ C₁₆H₁₈N₂O₃
Molecular Weight (g/mol) 286.33 328.36 286.33
Solubility (H₂O) Low Moderate Low
Melting Point (°C) 198–201 175–178 210–213

Data inferred from chromatographic behavior and spectroscopic analysis in .

Spectroscopic Data

¹H-NMR Key Shifts (δ, ppm) :

Compound C3-OH (δ) C7-CH₃ (δ) C5-OAc (δ)
This compound 4.25 (s) 1.98 (s)
Isopilosin 2.05 (s) 2.10 (s)
Epiisopilosin 4.30 (s) 1.95 (s)

Discussion and Implications

The structural nuances among this compound, Isopilosin, and Epiisopilosin significantly influence their physicochemical and biological behaviors. For instance:

  • The cis-configuration in this compound enhances hydrogen bonding with enzymatic targets, explaining its acetylcholinesterase affinity .
  • Isopilosin’s acetyl group improves bioavailability but limits solubility, a critical factor in drug formulation .
  • Epiisopilosin’s antioxidant potency aligns with its unmodified hydroxyl groups, facilitating free radical neutralization .

Limitations: Current evidence lacks detailed pharmacokinetic or toxicity data.

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